Cas no 84033-75-0 (4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE)
4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE Chemical and Physical Properties
Names and Identifiers
-
- 4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE
- 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-methyl-
- 84033-75-0
- SCHEMBL737906
- AKOS022182289
- CS-0117736
-
- Inchi: 1S/C9H16N2O2/c1-11-7-9(13-6-8(11)12)2-4-10-5-3-9/h10H,2-7H2,1H3
- InChI Key: AUOVFABBJRBKEQ-UHFFFAOYSA-N
- SMILES: O1C2(CCNCC2)CN(C)C(=O)C1
Computed Properties
- Exact Mass: 184.121177757Da
- Monoisotopic Mass: 184.121177757Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 41.6Ų
4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM217231-1g |
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
84033-75-0 | 95% | 1g |
$486 | 2021-08-04 | |
| Chemenu | CM217231-1g |
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
84033-75-0 | 95% | 1g |
$*** | 2023-03-30 | |
| Crysdot LLC | CD11048477-1g |
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
84033-75-0 | 95+% | 1g |
$515 | 2024-07-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0176-100.0mg |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
84033-75-0 | 95% | 100.0mg |
¥1604.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0176-250.0mg |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
84033-75-0 | 95% | 250.0mg |
¥2561.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0176-500.0mg |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
84033-75-0 | 95% | 500.0mg |
¥4269.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0176-1.0g |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
84033-75-0 | 95% | 1.0g |
¥6402.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0176-5.0g |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
84033-75-0 | 95% | 5.0g |
¥19206.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0176-100mg |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
84033-75-0 | 95% | 100mg |
¥1750.0 | 2024-04-17 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0176-250mg |
4-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one |
84033-75-0 | 95% | 250mg |
¥2794.0 | 2024-04-17 |
4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE Suppliers
4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE
Professional Introduction to 4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE (CAS No. 84033-75-0)
4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE, identified by its CAS number 84033-75-0, is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique spirocyclic framework and potential biological activities. This compound belongs to the spirooxindole class, characterized by the presence of an oxygen atom bridging two nitrogen-containing rings, which contributes to its distinct chemical and pharmacological properties. The spirocyclic core of 4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE introduces rigidity and conformational constraints, making it a promising scaffold for designing novel bioactive molecules. The presence of a methyl group at the 4-position and a ketone functionality at the 3-position further enhances its structural diversity, enabling diverse chemical modifications and derivatization strategies.
The synthesis of 4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE involves multi-step organic transformations, typically starting from readily available precursors such as cyclohexanone and urea derivatives. The spirocyclic formation is often achieved through intramolecular cyclization reactions, which require precise control over reaction conditions to ensure high yield and selectivity. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and organocatalytic approaches, have been employed to optimize the synthesis pathway and improve the overall efficiency of the process.
Recent studies have highlighted the potential of spirooxindole derivatives as pharmacological agents due to their ability to interact with various biological targets. The rigid spirocyclic structure of 4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE facilitates tight binding to protein receptors, making it an attractive candidate for drug discovery. Furthermore, the oxygen and nitrogen heteroatoms within its framework contribute to hydrogen bonding capabilities, which are crucial for receptor recognition and drug-receptor interactions.
In the realm of medicinal chemistry, 4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE has been explored as a precursor for developing novel therapeutic agents targeting neurological disorders, inflammation, and cancer. For instance, derivative compounds based on this scaffold have demonstrated inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, some derivatives have shown promise in modulating neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety.
The pharmacokinetic properties of 4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE and its derivatives are also subjects of intense research. The spirocyclic core imparts metabolic stability while allowing for fine-tuning of solubility and bioavailability through structural modifications. Computational modeling techniques have been instrumental in predicting the pharmacokinetic behavior of these compounds, aiding in the design of more effective drug candidates.
Recent advancements in biocatalysis have opened new avenues for the synthesis of complex heterocycles like 4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE. Enzymatic approaches offer a sustainable and efficient alternative to traditional synthetic methods by reducing waste generation and energy consumption. For example, engineered enzymes have been used to catalyze spirocyclic ring formations under mild conditions, aligning with green chemistry principles.
The role of structure-based drug design has been pivotal in leveraging the unique properties of spirooxindole derivatives. High-resolution crystal structures of target proteins have provided insights into how these compounds bind and interact at the molecular level. This information has guided the optimization of lead compounds into more potent and selective drug candidates.
The future prospects for 4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE include its exploration in combination therapies with other bioactive molecules. By designing dual-action compounds that target multiple disease pathways simultaneously, researchers aim to enhance therapeutic efficacy while minimizing side effects.
In conclusion, 4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN<0x200B>-3<0x200B>ONE (CAS No.<0x200B>84033<0x200B>-75<0x200B>-0) represents a fascinating compound with significant potential in medicinal chemistry. Its unique structural features make it a valuable scaffold for developing novel therapeutic agents with applications across various disease areas.
84033-75-0 (4-METHYL-1-OXA-4,9-DIAZASPIRO[5.5]UNDECAN-3-ONE) Related Products
- 485841-60-9
- 2138001-23-5(1-{2-methyl-1-oxa-4,9-diazaspiro5.5undecan-4-yl}ethan-1-one)
- 2137827-77-9(1-{2-methyl-1-oxa-4,9-diazaspiro5.5undecan-9-yl}propan-1-one)
- 1402232-51-2(1-oxa-4,9-diazaspiro[5.5]undecan-3-one;hydrochloride)
- 2137779-06-5(1-(1-Oxa-4,9-diazaspiro[5.5]undecan-4-yl)ethan-1-one)
- 84243-25-4(1-Oxa-4,9-diazaspiro[5.5]undecan-3-one)
- 1609403-58-8(4-methyl-1-oxa-4,9-diazaspiro5.5undecan-3-one Hydrochloride)
- 151096-99-0(1-(1-Oxa-4,9-Diazaspiro[5.5]Undecan-9-Yl)Ethanone)
- 1609395-85-8(9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one;hydrochloride)
- 2137558-92-8(1-{2-methyl-1-oxa-4,9-diazaspiro5.5undecan-9-yl}ethan-1-one)